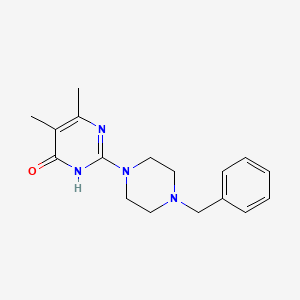
2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound belongs to the class of isoindoline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide is not yet fully understood. However, it is believed that the anti-inflammatory activity of this compound is due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The anti-cancer activity of this compound may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide has been found to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have anti-microbial activity against a variety of bacteria and fungi. It has also been found to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide for lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it useful for a variety of research applications. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible to researchers.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity, as high doses of this compound have been found to be toxic to cells. Additionally, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain research applications.
Direcciones Futuras
There are numerous future directions for research on 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide. One potential area of research is in the development of this compound as a chemotherapy agent for the treatment of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications in the fields of medicinal chemistry and drug discovery. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde and malononitrile in the presence of a base to form 2-(4-bromophenyl)-2-methyl-1,3-dinitrile. This intermediate is then treated with ammonium acetate and a reducing agent to yield 2-(4-bromophenyl)-3-aminomethyl-1-isoindolinecarbonitrile. Finally, this compound is reacted with hydrobromic acid to produce the hydrobromide salt of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile.
Aplicaciones Científicas De Investigación
The potential applications of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide in scientific research are numerous. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been found to exhibit anti-inflammatory properties that may make it useful for the treatment of various inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-cancer activity, particularly against breast cancer cells, and may have potential as a chemotherapy agent.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3.BrH/c16-10-5-7-11(8-6-10)19-14(9-17)12-3-1-2-4-13(12)15(19)18;/h1-8,14,18H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRAHFMKLACMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=N)C3=CC=C(C=C3)Br)C#N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5969517.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5969524.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5969531.png)
![3-chloro-N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5969537.png)
![7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5969553.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5969555.png)
![1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine](/img/structure/B5969571.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5969576.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B5969589.png)
![2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5969601.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5969609.png)

![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B5969616.png)
![3-(2-chlorobenzyl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969624.png)